3-Phenylpropanimidamide hydrochloride
Overview
Description
3-Phenylpropanimidamide hydrochloride is a chemical compound with the molecular formula C9H12N2·HCl. It is known for its role as an inhibitor that binds to cation channels, blocking the transport of cations across cellular membranes . This compound has been studied for its potential therapeutic applications, particularly in the treatment of chronic prostatitis, bowel disease, and inflammatory bowel disease .
Preparation Methods
The synthesis of 3-Phenylpropanimidamide hydrochloride typically involves the reaction of 3-phenylpropionitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Phenylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding amide or carboxylic acid derivatives.
Reduction: Reduction reactions can yield primary amines from the imidamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Phenylpropanimidamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenylpropanimidamide hydrochloride involves its binding to cation channels, thereby blocking the transport of cations across cellular membranes . This inhibition can modulate various physiological processes, including ion transport and cellular signaling pathways . The molecular targets include specific cation channels that are involved in the pathophysiology of diseases like chronic prostatitis and inflammatory bowel disease .
Comparison with Similar Compounds
3-Phenylpropanimidamide hydrochloride can be compared with other similar compounds such as:
Benzenepropanimidamide hydrochloride: Similar in structure but may have different binding affinities and inhibitory effects.
3-Phenylpropionitrile: A precursor in the synthesis of this compound, with different chemical properties and applications.
The uniqueness of this compound lies in its specific inhibitory action on cation channels, which distinguishes it from other related compounds .
Properties
IUPAC Name |
3-phenylpropanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSJACFIQOWCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504643 | |
Record name | 3-Phenylpropanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24441-89-2 | |
Record name | 24441-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylpropanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpropanimidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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